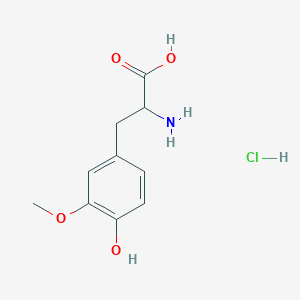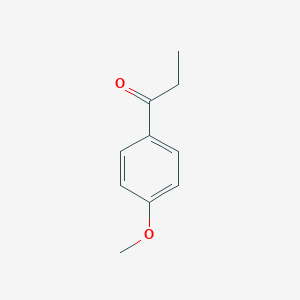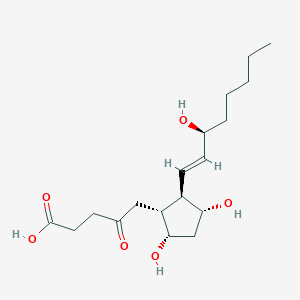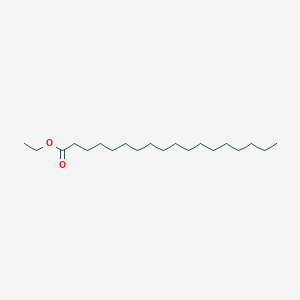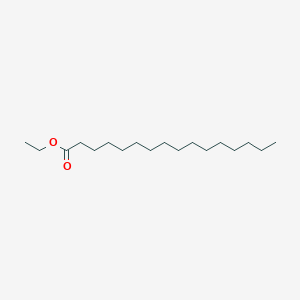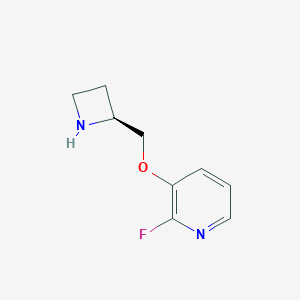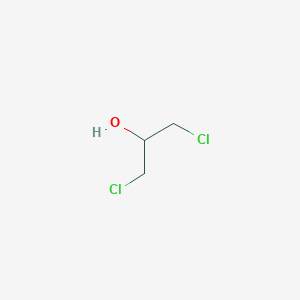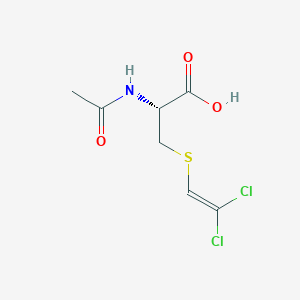
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine derivatives involves complex chemical reactions. For instance, N-acetyl-S-(3-coumarinyl)cysteine, a metabolite related to coumarin in rodents, has been synthesized through reactions involving 3-mercaptocoumarin and N-acetyl-3-chloro-D,L-alanine methyl ester, showcasing a method for creating N-acetyl-S derivatives of cysteine (Eisenbrand, Otteneder, & Tang, 2003).
Molecular Structure Analysis
The molecular structure of N-acetyl-L-cysteine and its derivatives has been studied to understand their chemical behavior. For example, the crystal and molecular structure of N-acetyl-L-cysteine has been determined, providing insight into its planar configuration and the potential for forming hydrogen bonds with neighboring molecules (Lee & Suh, 1980).
Chemical Reactions and Properties
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC) and its related sulfoxide, NA-DCVCS, demonstrate significant chemical reactivity and potential for forming adducts, which is crucial for understanding their biological effects and toxicological implications. These compounds can undergo various reactions, including with glutathione, indicating their reactivity and potential role in biochemical pathways (Irving, Pinkerton, & Elfarra, 2013).
Physical Properties Analysis
The physical properties of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine and its derivatives, such as solubility, melting point, and crystal structure, play a significant role in their chemical behavior and applications. A new conformational polymorph of N-acetyl-L-cysteine has been discovered, illustrating the diversity of physical forms these compounds can take and the importance of S–H⋯O and C–H⋯O interactions in their stabilization (Kumar & Nangia, 2013).
Chemical Properties Analysis
The chemical properties of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine derivatives, including their reactivity, potential for adduct formation, and interactions with biomolecules, are crucial for understanding their biological significance and potential applications. Studies have shown that these compounds can react with nucleophiles, undergo rearrangements, and form adducts with amino acids, highlighting their complex chemistry and the potential for biological activity (Barshteyn & Elfarra, 2007).
Aplicaciones Científicas De Investigación
Medical and Therapeutic Applications
N-acetyl-L-cysteine (NAC), an acetylated variant of L-cysteine, demonstrates several medical applications. It is used as an antidote for acetaminophen overdose and has shown effectiveness in preventing chronic obstructive pulmonary disease exacerbations and contrast-induced kidney damage. Studies also suggest NAC's utility in treating pulmonary fibrosis, infertility in polycystic ovary syndrome patients, and as a potential cancer chemopreventive agent. It is being explored as an adjunct in Helicobacter pylori eradication and for preventing gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).
Antigenotoxic and Cancer Prevention Mechanisms
NAC has been identified as having antigenotoxic properties and potential for cancer prevention. Its multifaceted protective mechanisms contribute to its broad array of applications, both preventive and therapeutic (Flora et al., 2004).
Antioxidant Applications and Disease Treatment
NAC acts as a powerful antioxidant and scavenger of free radicals, particularly oxygen radicals. Its antioxidant properties make it a viable treatment option for various diseases caused by free oxygen radicals. Additionally, it serves as a mucolytic drug, softening tenacious mucus discharges (Mokhtari et al., 2016).
Enhancing Lifespan and Stress Resistance
In studies with Caenorhabditis elegans, NAC supplementation has been shown to increase resistance to environmental stressors and extend lifespan. It also increased progeny production and extended the gravid period, suggesting broader implications for aging and stress resistance (Oh et al., 2015).
Industrial and Environmental Applications
NAC and its derivatives, such as N-Acetyl-l-Cysteine (NACYS), have been investigated as green chemical corrosion inhibitors for mild steel, showcasing their potential in industrial and environmental applications. Their effectiveness in inhibiting corrosion was confirmed through various experimental methods (Fu et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGORWCAPEHPX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925585 | |
| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- | |
CAS RN |
126543-43-9 | |
| Record name | N-Acetyl-(2,2-dichlorovinyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126543439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



